4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methoxybenzoate

Description

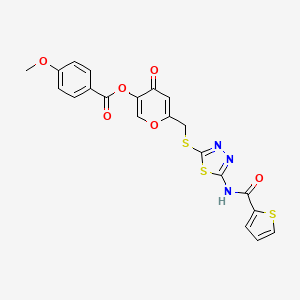

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methoxybenzoate is a heterocyclic hybrid molecule featuring a pyran core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The thiadiazole moiety is further substituted with a thiophene-2-carboxamide group, while the pyran ring is esterified with a 4-methoxybenzoate group. This structure combines multiple pharmacophoric elements:

- Thiadiazole: Known for antimicrobial and antitumor activities.

- Thiophene carboxamide: Enhances binding affinity to biological targets.

- 4-Methoxybenzoate: Modulates solubility and bioavailability.

Comparisons with analogs focus on structural variations, synthetic methodologies, and physicochemical properties.

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6S3/c1-28-13-6-4-12(5-7-13)19(27)30-16-10-29-14(9-15(16)25)11-32-21-24-23-20(33-21)22-18(26)17-3-2-8-31-17/h2-10H,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAFXVMZJCCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methoxybenzoate represents a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structural features incorporate multiple functional groups that suggest diverse biological activities, making it a subject of interest for drug discovery and development.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiadiazole and Thiophene Moieties : These sulfur-containing rings are known for their biological activity, including antimicrobial and anticancer properties.

- Pyran Ring : This component often contributes to the compound's ability to interact with various biological targets.

- Benzoate Group : The presence of this moiety enhances lipophilicity, potentially improving the compound's bioavailability.

The molecular formula is with a molecular weight of approximately 478.56 g/mol.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase properties of related thiadiazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant inhibition of the enzyme acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Some derivatives exhibited IC50 values lower than that of donepezil, a standard AChE inhibitor, indicating potential as anti-Alzheimer agents .

Anticancer Potential

The structural diversity of thiadiazole and pyran derivatives has been linked to anticancer activity. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Compounds incorporating thiophene and thiadiazole structures often exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics.

Study on Thiadiazole Derivatives

A research team synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these compounds, one derivative demonstrated an IC50 value of 1.82 nM against AChE, significantly outperforming other tested compounds . This suggests that modifications in the thiadiazole structure can enhance biological activity.

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial efficacy of thiophene-based compounds revealed that certain derivatives exhibited high activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural analogs include derivatives with modifications to the heterocyclic cores, substituents, or functional groups. Key examples from the evidence are summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound Name (Structure) | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Spectral Data Highlights (IR/NMR) | Reference |

|---|---|---|---|---|---|---|

| Target Compound | Pyran + Thiadiazole | Thiophene-2-carboxamide, 4-methoxybenzoate | Not reported | Not reported | Not provided | [4] |

| 6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b) | Thienotriazepine | 4-Methoxyphenyl, carboxamide | 160–162 | 76 | NH (3406 cm⁻¹), C=O (1721 cm⁻¹) | [7] |

| 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one | Pyran + Thiazole + Pyrazole | 4-Methoxybenzylidene, phenyl | 156–158 | High | C=O (1721 cm⁻¹), C=N (1599 cm⁻¹) | [3, 6] |

| 5-Amino-3-Methyl-4-({2-[(4-Methylphenyl)Carbamothioyl]Hydrazino}Carbonyl)Thiophene-2-Carboxamide (9b) | Thiophene | 4-Methylphenyl, carbamothioyl hydrazine | 202–204 | 76 | NH (3406 cm⁻¹), C=O (1721 cm⁻¹) | [7] |

Key Observations :

- Thiophene carboxamide derivatives (e.g., 7b, 9b) share similar IR absorption bands (C=O, NH) with the target compound, suggesting analogous hydrogen-bonding capabilities .

- Pyran-thiazole hybrids (e.g., compound in ) exhibit comparable ester (C=O) and aromatic (C=N) signals, but differ in core heterocycles .

- Substituents like 4-methoxybenzylidene () vs. 4-methoxybenzoate (target compound) may influence solubility and steric effects.

Contrasts :

- uses phenacyl cyanide and thiosemicarbazide for thiazole formation , whereas employs hydrazonoyl chlorides for triazepine synthesis .

Physicochemical and Spectral Analysis

- Melting Points : Analogs with rigid heterocyclic cores (e.g., 7b, 9b) show higher melting points (>160°C) compared to pyran-thiazole hybrids (156–158°C) due to increased crystallinity .

- Spectral Trends :

- IR : C=O (1721–1725 cm⁻¹) and NH (3400–3410 cm⁻¹) stretches are consistent across analogs .

- NMR : Pyran ring protons in the target compound would likely resonate near δ 6.0–7.5 ppm (aromatic), similar to ’s pyran derivatives . Substituent-induced shifts (e.g., 4-methoxybenzoate’s OCH3 at δ ~3.8 ppm) would align with trends in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.